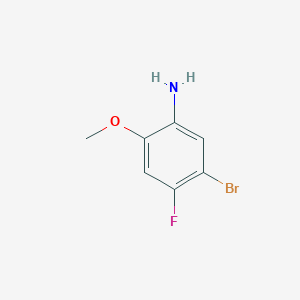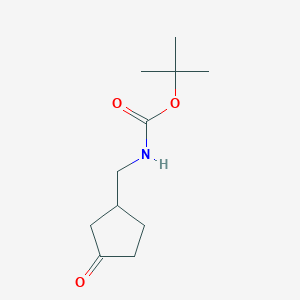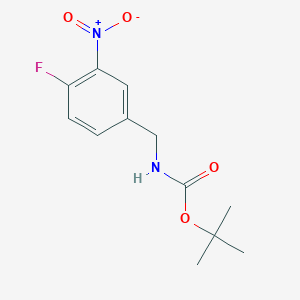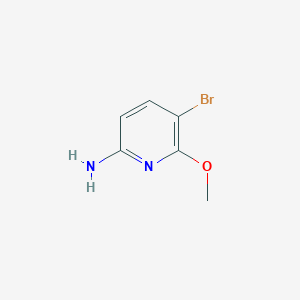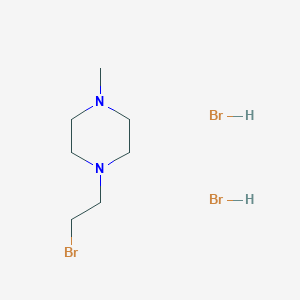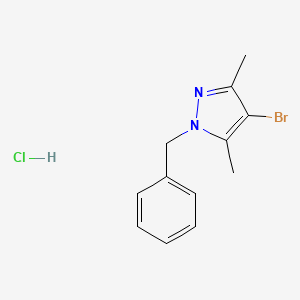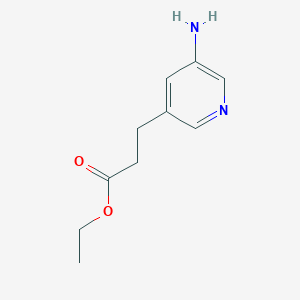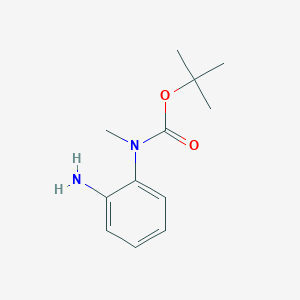
2-(4-Bromo-5-chlorothiophène-2-YL)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to “(4-Bromo-5-chlorothiophen-2-yl)boronic acid”, which has a CAS Number of 1150114-72-9 . This compound is a solid and should be stored in a dark place, under -20°C .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Molecular Structure Analysis
The molecular structure of the related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following properties: Molecular Weight: 241.3, InChI Code: 1S/C4H3BBrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1,8-9H, and InChI key: KQCBZQPAPDRGEM-UHFFFAOYSA-N .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported in the literature . This reaction involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” is a solid and should be stored in a dark place, under -20°C .
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est un ester boronique, qui est un composant essentiel dans les réactions de couplage croisé de Suzuki-Miyaura. Ces réactions sont essentielles pour former des liaisons carbone-carbone, permettant la synthèse de diverses structures organiques complexes. L'ester boronique sert de partenaire de couplage pour les halogénures d'aryle ou de vinyle sous catalyse au palladium, conduisant à la formation de composés biaryles ou styrènes .
Études de protodéboronation
La protodéboronation fait référence à l'élimination de la partie bore des esters boroniques. Ce processus est essentiel pour comprendre la stabilité et la réactivité des esters boroniques dans différentes conditions. Le composé en question peut être utilisé pour étudier le processus de protodéboronation, qui est une étape clé dans la synthèse de produits pharmaceutiques et de produits naturels .
Réactions d'homologation
Le groupe ester boronique dans ce composé peut subir des réactions d'homologation, où il est transformé en un groupe fonctionnel différent tout en ajoutant des chaînes carbonées à la molécule. Ceci est particulièrement utile dans la synthèse de molécules organiques plus grandes à partir de plus petites, élargissant l'utilité du composé dans la synthèse organique complexe .
Réactions de croisement radical-polaire
Ce composé peut participer à des réactions de croisement radical-polaire, une stratégie de synthèse qui combine des mécanismes radicalaires et polaires. Ces réactions sont précieuses pour créer de nouvelles liaisons C-C et introduire des groupes fonctionnels dans les molécules, ce qui est bénéfique pour le développement de nouveaux médicaments et matériaux .
Synthèse d'hétérocycles
Les hétérocycles sont des cycles contenant au moins un atome autre que le carbone. Le composé en question peut être utilisé comme précurseur pour la synthèse de divers composés hétérocycliques en raison des substituants bromo et chloro réactifs sur le cycle thiophène. Ces hétérocycles se retrouvent dans de nombreux médicaments et produits agrochimiques .
Développement d'inhibiteurs du SGLT2
Les inhibiteurs du SGLT2 sont une classe de médicaments utilisés dans la gestion du diabète. Le composé peut servir d'intermédiaire dans la synthèse de ces inhibiteurs. Ses caractéristiques structurales permettent l'introduction de groupes fonctionnels supplémentaires nécessaires à l'activité pharmacologique des inhibiteurs du SGLT2 .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium . The 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compound, as a boron reagent, plays a crucial role in this transmetalation step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound affects. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, ranges from 0.0 to 2.19 , suggesting that it may have good bioavailability.
Result of Action
The result of the action of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Propriétés
IUPAC Name |
2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFIJXYADDWMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700047 | |
| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-02-2 | |
| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


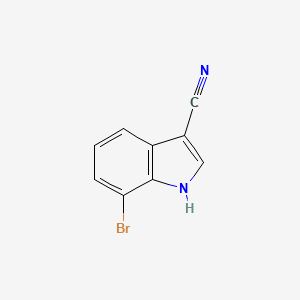
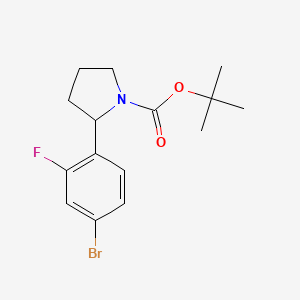
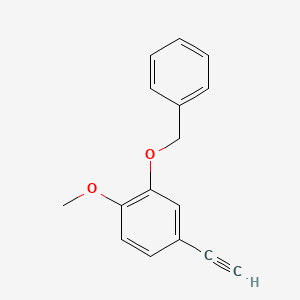

![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)
